molecular formula C10H11N5O B2618645 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide CAS No. 103272-43-1

5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2618645
CAS No.: 103272-43-1
M. Wt: 217.232
InChI Key: PEMDDKSLUKGTCE-UHFFFAOYSA-N
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Description

5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of ethyl 5-amino-1-p-tolyl-1H-1,2,3-triazole-4-carboxylate with hydrazine hydrate. The reaction is carried out by heating the mixture at 80°C for 1 hour, followed by refluxing in ethanol for 5 hours. The resulting product is then filtered, neutralized with diluted hydrochloric acid, and dried .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell growth and proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenyl-1H-pyrazol-1-yl-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone
  • 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide stands out due to its specific substitution pattern and the presence of the p-tolylamino group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(4-methylanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-6-2-4-7(5-3-6)12-10-8(9(11)16)13-15-14-10/h2-5H,1H3,(H2,11,16)(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMDDKSLUKGTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NNN=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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